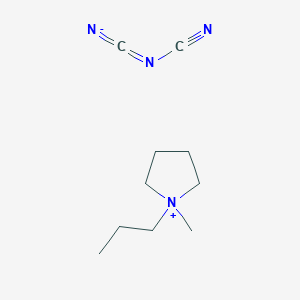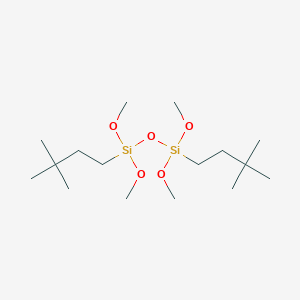
1-Methyl-1-propylpyrrolidinium dicyanamide; 99%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1-propylpyrrolidinium dicyanamide, also known as N-Methyl-N-propylpyrrolidinium dicyanamide, is an organic compound with the chemical formula C7H14N2O2. It is a white, crystalline solid that is insoluble in water, but soluble in organic solvents. It has a wide range of applications in scientific research, including its use as a reagent in organic synthesis, as a catalyst in organic reactions, and as a component of electrolyte solutions. It is also used as a corrosion inhibitor in industrial processes.
Wirkmechanismus
1-Methyl-1-propylpyrrolidinium dicyanamide acts as a Lewis acid, forming a complex with a Lewis base. This complex is then able to catalyze a variety of organic reactions.
Biochemical and Physiological Effects
1-Methyl-1-propylpyrrolidinium dicyanamide has no known biochemical or physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-Methyl-1-propylpyrrolidinium dicyanamide has several advantages when used in laboratory experiments. It is stable and non-toxic, and can be used as a catalyst in a variety of organic reactions. It is also relatively inexpensive and easy to obtain. The main limitation of 1-Methyl-1-propylpyrrolidinium dicyanamide is that it is not soluble in water, and therefore must be used in organic solvents.
Zukünftige Richtungen
1-Methyl-1-propylpyrrolidinium dicyanamide has potential for further applications in scientific research. It could be used as a catalyst for the synthesis of new compounds, or for the development of new catalytic processes. It could also be used to develop new corrosion inhibitors for industrial processes, or to develop new electrolyte solutions for electrochemical applications. Additionally, further research into the mechanism of action of 1-Methyl-1-propylpyrrolidinium dicyanamide could lead to the development of new catalytic processes and new applications.
Synthesemethoden
1-Methyl-1-propylpyrrolidinium dicyanamide can be synthesized from the reaction of 1-methyl-1-propylpyrrolidinium chloride and sodium cyanamide in an aqueous solution. The reaction is carried out at room temperature and the resulting product is purified by crystallization.
Wissenschaftliche Forschungsanwendungen
1-Methyl-1-propylpyrrolidinium dicyanamide is widely used in scientific research as a reagent in organic synthesis. It is used as a catalyst in various organic reactions, and as a component of electrolyte solutions. It is also used as a corrosion inhibitor in industrial processes.
Eigenschaften
IUPAC Name |
cyanoiminomethylideneazanide;1-methyl-1-propylpyrrolidin-1-ium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N.C2N3/c1-3-6-9(2)7-4-5-8-9;3-1-5-2-4/h3-8H2,1-2H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORLFCHAANOJJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1(CCCC1)C.C(=[N-])=NC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1-propylpyrrolidinium dicyanamide | |
CAS RN |
327022-60-6 |
Source


|
| Record name | 1-Methyl-1-propylpyrrolidinium dicyanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{(1S,2R)-1-[(11bR)-2,6-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]-1-phenylpropan-2-yl}-3-phenylurea, 97%](/img/structure/B6310618.png)












